molecular formula C8H15NO3 B13231468 methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate

Cat. No.: B13231468
M. Wt: 173.21 g/mol
InChI Key: RCGUREKSXUHOKP-VDTYLAMSSA-N
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Description

C2 Stereocenter Analysis

  • Substituents : Cyclopropylamino (-NH-C3H5), hydroxyl (-OH), methyl ester (-COOCH3), and hydrogen (-H).
  • Priority order :
    • Cyclopropylamino (N > O > C)
    • Hydroxyl (O > C)
    • Methyl ester (C=O)
    • Hydrogen
  • Configuration : Counterclockwise arrangement → S-configuration.

C3 Stereocenter Analysis

  • Substituents : Hydroxyl (-OH), methyl ester (-COOCH3), hydrogen (-H), and C2 substituents.
  • Priority order :
    • Hydroxyl (O > C)
    • Methyl ester (C=O)
    • C2 cyclopropylamino group
    • Hydrogen
  • Configuration : Clockwise arrangement → R-configuration.

The (2S,3R) diastereomer displays distinct physicochemical properties compared to its (2R,3S), (2S,3S), and (2R,3R) counterparts. For instance, intramolecular hydrogen bonding between the C3 hydroxyl and C2 amino groups stabilizes this conformation, reducing rotational freedom.

Cyclopropane Ring Strain Analysis

The cyclopropane ring imposes substantial angle strain, with bond angles constrained to 60° versus the tetrahedral ideal of 109.5°. Key strain-related characteristics include:

Parameter Value Source
Bond angle deviation 49.5°
Estimated ring strain energy ~27.5 kcal/mol
C-H bond dissociation energy 110–112 kcal/mol (stronger than alkanes)

This strain arises from bent σ-bonds and increased p-character in C-C bonds, leading to heightened reactivity. The cyclopropane’s electronic structure facilitates unique interactions, such as partial conjugation with the adjacent amino group, which may delocalize electron density and mitigate strain.

Hydrogen Bonding Networks and Conformational Stability

Intramolecular hydrogen bonding between the C3 hydroxyl (-OH) and C2 amino (-NH-) groups dominates the compound’s conformational landscape. Key interactions include:

Interaction Bond Length (Å) Energy (kcal/mol)
O-H∙∙∙N (intramolecular) 2.7–3.0 -3.5 to -5.2
N-H∙∙∙O=C (ester) 3.1–3.3 -2.0 to -3.0

These interactions stabilize a folded conformation, reducing solvent accessibility and enhancing thermal stability. Infrared studies of analogous amino alcohols reveal strong O-H∙∙∙N bonds (~3200 cm−1 stretch) and weakened free hydroxyl signals, confirming hydrogen bond prevalence.

The cyclopropane ring further restricts conformational flexibility by enforcing a rigid planar geometry. Combined with hydrogen bonding, this creates a structurally preorganized molecule with potential applications in enantioselective catalysis or chiral recognition.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate

InChI

InChI=1S/C8H15NO3/c1-5(10)7(8(11)12-2)9-6-3-4-6/h5-7,9-10H,3-4H2,1-2H3/t5-,7+/m1/s1

InChI Key

RCGUREKSXUHOKP-VDTYLAMSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC1CC1)O

Canonical SMILES

CC(C(C(=O)OC)NC1CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate can be achieved through several methods. One common approach involves the enzymatic asymmetric synthesis of chiral amino acids. This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tertiary butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH in methanol at reflux converts the ester to the corresponding carboxylic acid, (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoic acid .

  • Acidic Hydrolysis : HCl in aqueous THF cleaves the ester to generate the free acid while preserving the cyclopropylamino group .

Key Observations :

  • Reaction rates depend on steric hindrance from the cyclopropyl group.

  • Stereochemical integrity at C-2 and C-3 is retained under mild conditions .

Cyclopropane Ring Reactivity

The cyclopropylamino moiety participates in ring-opening reactions under specific conditions:

Reaction TypeConditionsProductReference
Electrophilic Attack H<sub>2</sub>O, H<sup>+</sup>Amino alcohol derivative
Oxidative Cleavage Ozone or RuO<sub>4</sub>Fragmented carbonyl compounds

Mechanistic Insights :

  • Acid-catalyzed ring opening proceeds via protonation of the cyclopropane ring, leading to a carbocation intermediate stabilized by the adjacent amino group .

  • Oxidative cleavage disrupts the cyclopropane structure, forming ketones or aldehydes depending on substituents .

Nucleophilic Substitution at the Amino Group

The primary amine undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of K<sub>2</sub>CO<sub>3</sub> to form secondary amines .

  • Acylation : Acetic anhydride in pyridine yields the N-acetyl derivative .

Yield Data :

  • Alkylation: 75–85% yield (dependent on steric bulk of the alkylating agent).

  • Acylation: >90% yield due to high nucleophilicity of the amine .

Oxidation of the Hydroxyl Group

The secondary alcohol at C-3 is oxidized to a ketone under mild conditions:

  • Swern Oxidation (oxalyl chloride, DMSO, Et<sub>3</sub>N): Converts the hydroxyl group to a ketone without epimerization .

  • PCC in CH<sub>2</sub>Cl<sub>2</sub> : Provides the ketone in 80% yield .

Stereochemical Impact :

  • Oxidation does not alter the configuration at C-2 but eliminates the stereocenter at C-3 .

Cyclopropane-Specific Rearrangements

Under thermal or photochemical conditions, the cyclopropane ring undergoes -sigmatropic shifts:

  • Thermal Rearrangement (150°C, toluene): Forms a bicyclic amine derivative via C–N bond migration .

  • Photochemical Rearrangement (UV light): Generates a mixture of diastereomers due to ring strain relief .

Experimental Evidence :

  • NMR studies confirm the formation of bicyclic products with distinct coupling constants (J = 8–10 Hz for transannular protons) .

Scientific Research Applications

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is a chemical compound drawing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. It features a cyclopropylamino moiety attached to a hydroxybutanoate structure, potentially contributing to its biological activity.

Chemical Properties
this compound hydrochloride has a molecular weight of approximately 196.67 g/mol. The compound's structure includes a unique stereochemistry and functional groups.

Synthesis
The synthesis of this compound hydrochloride can be achieved through several methods.

Potential Applications

  • Antimicrobial Agents: Preliminary studies suggest that this compound hydrochloride may possess antimicrobial properties, making it a candidate for developing new antibiotics or therapeutic agents against resistant bacterial strains.
  • Neurological Pathways: The compound's structure suggests potential interactions with neurotransmitter systems, potentially influencing neurological pathways.
  • Medicinal Chemistry: This compound is of interest in medicinal chemistry because of its structural uniqueness. Its distinctive structure makes it a promising candidate for further research and development in chemistry and pharmacology.
  • Interaction with Biological Systems: Initial findings suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, making interaction studies essential for understanding how this compound hydrochloride interacts with biological systems. Further pharmacokinetic and pharmacodynamic studies are necessary to elucidate its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and hydroxybutanoate moiety play crucial roles in its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound A : Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
  • Key Features: Substituents: A trifluoroethylamino group at C2 and 3,3-dimethyl groups on the butanoate backbone. Stereochemistry: Only the C2 position is specified (S-configuration).
  • The 3,3-dimethyl groups reduce conformational flexibility, which may hinder interactions with chiral receptors compared to the target’s hydroxyl group at C3 .
Compound B : Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Key Features: Structure: Cyclobutane ring with a methylamino substituent and a methyl ester.
  • The absence of a hydroxyl group limits hydrogen-bonding capabilities, a key difference from the target’s C3-hydroxy moiety .
Compound C : (2S,3S)-3-Hydroxy-2-Methylbutanoic Acid
  • Key Features :
    • Substituents : Hydroxyl group at C3 and methyl group at C2.
    • Stereochemistry : 2S,3S configuration.
  • The (2S,3S) stereochemistry highlights how minor configuration changes (e.g., 3R vs. 3S) alter molecular polarity and crystal packing .
Compound D : (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-Oxotetrahydro-2H-Pyran-2-yl]ethyl}-3,7-Dimethyl-1,2,3,7,8,8a-Hexahydronaphthalen-1-yl 2-Methylbutanoate (Isomers)
  • Key Features :
    • Structure : Complex polycyclic ester with multiple stereocenters.
  • Comparison: The hexahydronaphthalenyl group introduces significant hydrophobicity, contrasting with the target’s simpler butanoate backbone. Stereochemical complexity (e.g., 1S,3R vs. 2S,3R) underscores the importance of configuration in bioavailability and enzymatic recognition .

Analytical Data Comparison

Compound HPLC Retention Time (min) LCMS (m/z) Key NMR Shifts (δ, ppm)
Target Compound Not reported Not reported Not reported
Compound A 4.2 (C18 column) 256 [M+H]+
Compound B 3.8 (C18 column) 192 [M+H]+
Compound C 1.21–1.27 (d, 6H), 3.9–3.96 (pent)
  • Insights: The shorter HPLC retention time of Compound B (3.8 min) vs. Compound A (4.2 min) suggests lower polarity, likely due to the cyclobutane ring . Compound C’s NMR data (e.g., doublets at δ 1.21–1.27) provide a benchmark for confirming stereochemistry in hydroxybutanoate derivatives .

Biological Activity

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H19_{19}N\O3_{3}
  • Molecular Weight : Approximately 201.28 g/mol
  • Structural Features : The compound contains a cyclopropylamino group, a hydroxyl group, and a methyl group attached to a butanoate backbone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its stereochemistry allows it to fit into specific active sites, leading to modulation of metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It could interact with neurotransmitter receptors, influencing neurological pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against resistant bacterial strains.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial investigations suggest effectiveness against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests possible interactions with the central nervous system, warranting further investigation into its effects on neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
NeuropharmacologicalPotential interactions with neurotransmitter systems
Enzyme InteractionPossible inhibition of specific metabolic enzymes

Case Study: Antimicrobial Testing

In a preliminary study evaluating the antimicrobial properties of this compound, various bacterial strains were subjected to treatment with the compound. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibiotic candidate.

Synthesis and Applications

The synthesis of this compound can be achieved through several organic reactions involving amino acids and esters. Its unique structure allows it to be used as a chiral building block in the synthesis of more complex molecules in pharmaceutical research.

Table 2: Synthetic Routes

Synthesis MethodDescription
Amino Acid DerivationUtilizing amino acids as precursors for synthesis
EsterificationFormation through reaction with alcohols
Chiral ResolutionTechniques to isolate the desired stereoisomer

Q & A

Basic: What synthetic strategies are employed for preparing methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate?

Answer:
The synthesis typically involves stereoselective amination and hydroxylation steps. A common approach includes:

  • Amination: Reacting a β-hydroxy ester precursor (e.g., methyl (2S)-2-amino-3-hydroxybutanoate) with cyclopropylamine derivatives under nitrogen atmosphere.
  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during intermediate steps, followed by acidic deprotection .
  • Purification: Reverse-phase (C18) or silica gel column chromatography with solvent systems like acetonitrile/water or hexane/ethyl acetate to isolate the target compound .
    Key Considerations: Reaction temperature (e.g., 60°C for amination), stoichiometric ratios of reagents (e.g., 2:1 trifluoroethylamine to substrate), and inert gas purging to prevent oxidation .

Advanced: How can enantiomeric excess (ee) be optimized during stereoselective synthesis?

Answer:
Enantiomeric purity is critical for biological activity. Methods include:

  • Chiral Auxiliaries: Employing oxazolidinone-based auxiliaries to enforce stereochemical control during acylation, as seen in related (2R,3S)-3-hydroxy-2-methylbutanoate syntheses .
  • Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., Ru or Rh complexes) for hydrogenation or amination steps, though specific data for this compound requires further exploration.
  • Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using lipases or chiral acids .
    Validation: Monitor ee via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Basic: What analytical techniques confirm the structural identity and purity of this compound?

Answer:

  • LCMS/HPLC: Retention time and mass spectra (e.g., [M+H]+ ion) verify molecular weight and purity (>95%) .
  • NMR: Key signals include:
    • ¹H-NMR: δ 1.18–1.27 ppm (cyclopropyl CH₂), δ 3.9–4.15 ppm (hydroxy and methoxy protons), and splitting patterns confirming stereochemistry .
    • ¹³C-NMR: Peaks for carbonyl (170–175 ppm), cyclopropyl carbons (10–15 ppm), and methoxy groups (50–55 ppm) .
  • Optical Rotation: Specific rotation ([α]D) to confirm chiral integrity, e.g., (+) for (2S,3R) configuration .

Advanced: How are stereoisomeric impurities resolved during scale-up?

Answer:

  • Chiral Stationary Phases (CSP): Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (2S,3R) from (2R,3S) diastereomers .
  • Crystallization-Induced Diastereomer Resolution (CIDR): Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired isomer .
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy to monitor reaction progress and minimize racemization .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazards: Classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, and Respiratory Irritant (H302, H315, H319, H335) .
  • Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact.
  • Storage: Keep at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced: What role does the cyclopropylamino group play in biological activity?

Answer:

  • Conformational Restriction: The cyclopropane ring imposes rigidity, enhancing binding affinity to target enzymes (e.g., proteases or kinases) .
  • Metabolic Stability: Cyclopropyl groups resist oxidative metabolism, improving pharmacokinetic profiles .
  • Case Study: Analogous compounds with cyclopropylamino moieties show antiviral or anticancer activity, though specific mechanistic studies for this compound are pending .

Basic: How is the compound’s stability assessed under varying pH and temperature?

Answer:

  • Forced Degradation Studies: Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
  • Analytical Monitoring: Track degradation products via LCMS and quantify stability-indicating parameters (e.g., half-life at pH 7.4) .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

  • Docking Simulations: Molecular docking (AutoDock Vina) into protein active sites (e.g., HIV protease) to assess binding modes .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR Models: Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity .

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